Butyl hydrogen phosphonate
Overview
Description
Butyl hydrogen phosphonate, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl hydrogen phosphonate, can be synthesized using several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the reaction of phosphonates with appropriate reagents under controlled conditions to yield the desired ester.
Industrial Production Methods: In industrial settings, the production of phosphonic acid, monobutyl ester, often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Butyl hydrogen phosphonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, phosphonic acid esters can be hydrolyzed to yield the corresponding phosphonic acids.
Substitution: The ester can participate in substitution reactions with various nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Reagents such as acyl chlorides and amines are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl hydrogen phosphonate, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: Phosphonic acid derivatives are investigated for their potential use as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of phosphonic acid, monobutyl ester, involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it an effective ligand in various catalytic processes. Additionally, the compound can act as an antioxidant by decomposing hydroperoxides and stabilizing free radicals .
Comparison with Similar Compounds
Butyl hydrogen phosphonate, can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds have similar coordination properties but differ in their oxidation states and reactivity.
Phosphinic Acid Esters: These esters have a different oxidation state and exhibit unique reactivity patterns.
H-Phosphonate Esters: These compounds contain a characteristic H–P=O structural motif and show different chemical properties
This compound, stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
butoxy-hydroxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O3P/c1-2-3-4-7-8(5)6/h2-4H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERDIVAFXRCORQ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884909 | |
Record name | Phosphonic acid, monobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16456-56-7 | |
Record name | Phosphonic acid, monobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016456567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, monobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, monobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl hydrogen phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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